molecular formula C13H11N B14030443 3,6-Dideuterio-9-methylcarbazole

3,6-Dideuterio-9-methylcarbazole

Cat. No.: B14030443
M. Wt: 183.24 g/mol
InChI Key: SDFLTYHTFPTIGX-PBNXXWCMSA-N
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Description

3,6-Dideuterio-9-methylcarbazole is a deuterated derivative of 9-methylcarbazole, where the hydrogen atoms at the 3 and 6 positions are replaced with deuterium. This compound belongs to the carbazole family, which is known for its aromatic heterocyclic structure. Carbazole derivatives have gained significant attention due to their unique photochemical and thermal stability, as well as their excellent charge transport properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dideuterio-9-methylcarbazole typically involves the deuteration of 9-methylcarbazole. One common method is the direct bromination of 9-methylcarbazole at the 3 and 6 positions using N-Bromo succinimide (NBS), followed by a deuteration step using deuterium gas or deuterated reagents . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the deuteration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dideuterio-9-methylcarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,6-diformyl-9-methylcarbazole, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

3,6-Dideuterio-9-methylcarbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dideuterio-9-methylcarbazole involves its interaction with molecular targets through its aromatic structure. The deuterium atoms at the 3 and 6 positions can influence the compound’s electronic properties, potentially altering its reactivity and stability. This can affect the pathways involved in its chemical reactions and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dihydroxy-9-methylcarbazole
  • 3,6-Dibromo-9-methylcarbazole
  • 3,6-Diformyl-9-methylcarbazole

Uniqueness

3,6-Dideuterio-9-methylcarbazole is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable for specific applications where isotopic labeling is required, such as in mechanistic studies and tracing experiments .

Properties

Molecular Formula

C13H11N

Molecular Weight

183.24 g/mol

IUPAC Name

3,6-dideuterio-9-methylcarbazole

InChI

InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3/i2D,3D

InChI Key

SDFLTYHTFPTIGX-PBNXXWCMSA-N

Isomeric SMILES

[2H]C1=CC=C2C(=C1)C3=CC(=CC=C3N2C)[2H]

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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